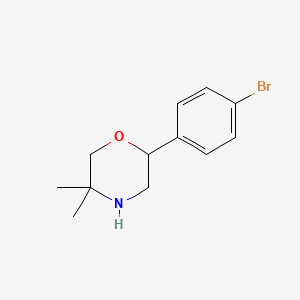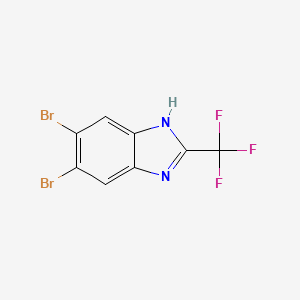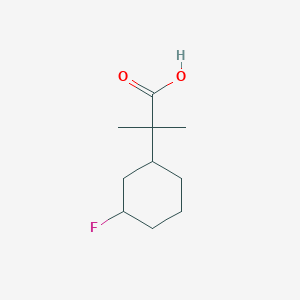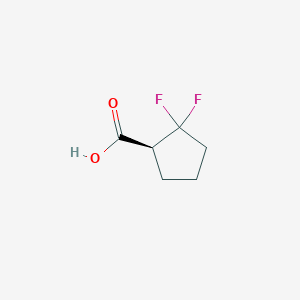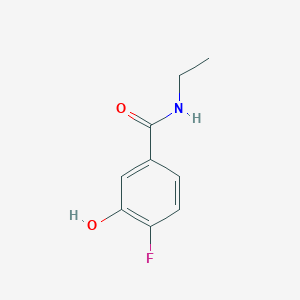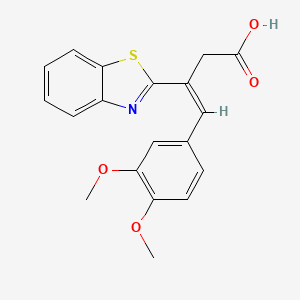
3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoicacid is an organic compound that features a benzothiazole ring and a dimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoicacid typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling with Dimethoxyphenyl Group: The benzothiazole intermediate is then coupled with a dimethoxyphenyl derivative through a suitable coupling reaction, such as a Heck or Suzuki coupling.
Formation of the Butenoic Acid Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the dimethoxyphenyl group.
Reduction: Reduction reactions can occur, especially at the double bond in the butenoic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may yield saturated compounds.
科学的研究の応用
Chemistry
Catalysis: Compounds with benzothiazole rings are often studied as catalysts in various organic reactions.
Materials Science: Such compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial properties.
Anti-inflammatory Agents: Some compounds with similar structures have shown anti-inflammatory activity.
Industry
Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments.
Pharmaceuticals: These compounds are studied for their potential use in drug development.
作用機序
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoicacid would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings.
Dimethoxyphenyl Derivatives: Compounds with similar dimethoxyphenyl groups.
Uniqueness
The unique combination of the benzothiazole ring and the dimethoxyphenyl group in 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoicacid may confer specific properties that are not present in other similar compounds. This could include unique biological activities or specific applications in materials science.
特性
分子式 |
C19H17NO4S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
(Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C19H17NO4S/c1-23-15-8-7-12(10-16(15)24-2)9-13(11-18(21)22)19-20-14-5-3-4-6-17(14)25-19/h3-10H,11H2,1-2H3,(H,21,22)/b13-9- |
InChIキー |
GXGTZVWKVFYSFS-LCYFTJDESA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C(/CC(=O)O)\C2=NC3=CC=CC=C3S2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


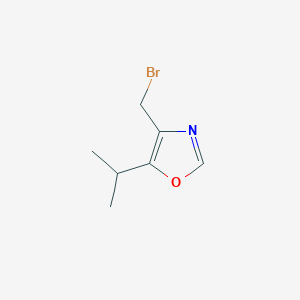

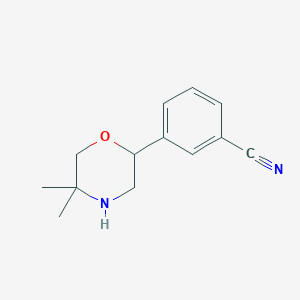
![2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13058515.png)


![N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058536.png)
